molecular formula C11H17NO B13969655 (S)-1-(2-methoxyphenyl)butylamine

(S)-1-(2-methoxyphenyl)butylamine

Cat. No.: B13969655
M. Wt: 179.26 g/mol
InChI Key: HENNVVUSVDITRX-JTQLQIEISA-N
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Description

(S)-1-(2-methoxyphenyl)butylamine is a chiral amine compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a butylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-methoxyphenyl)butylamine typically involves the following steps:

    Starting Material: The synthesis begins with 2-methoxyphenylacetonitrile.

    Reduction: The nitrile group is reduced to an amine using hydrogenation in the presence of a catalyst such as palladium on carbon.

    Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Large-Scale Hydrogenation: Utilizing continuous flow reactors for efficient hydrogenation.

    Automated Chiral Resolution: Employing automated systems for chiral resolution to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-methoxyphenyl)butylamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(S)-1-(2-methoxyphenyl)butylamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-1-(2-methoxyphenyl)butylamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(2-methoxyphenyl)butylamine: The enantiomer of (S)-1-(2-methoxyphenyl)butylamine.

    1-(2-methoxyphenyl)ethylamine: A structurally similar compound with a shorter carbon chain.

    1-(2-methoxyphenyl)propylamine: Another similar compound with a different carbon chain length.

Uniqueness

This compound is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer and other structurally similar compounds. This uniqueness makes it valuable for studying chiral effects in biological systems and for developing enantioselective drugs.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

(1S)-1-(2-methoxyphenyl)butan-1-amine

InChI

InChI=1S/C11H17NO/c1-3-6-10(12)9-7-4-5-8-11(9)13-2/h4-5,7-8,10H,3,6,12H2,1-2H3/t10-/m0/s1

InChI Key

HENNVVUSVDITRX-JTQLQIEISA-N

Isomeric SMILES

CCC[C@@H](C1=CC=CC=C1OC)N

Canonical SMILES

CCCC(C1=CC=CC=C1OC)N

Origin of Product

United States

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